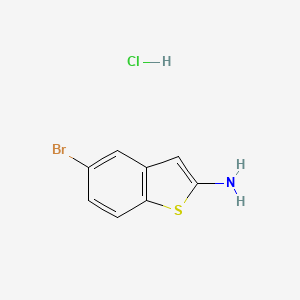
N-(1-(メチルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)-4-プロピル-1,2,3-チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various scientific research fields. This compound integrates several functional groups, making it a unique target for synthesis and analysis. It is primarily used for its biochemical properties and potential therapeutic applications.
科学的研究の応用
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic reactions.
Biology: : Employed in studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory or anticancer agents.
Industry: : Utilized in the development of materials with specific electronic or photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically begins with the preparation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate is synthesized through a cyclization reaction of the appropriate sulfonylated amine. The next step involves the construction of the 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, often through a series of diazotization reactions followed by nucleophilic substitution. The final step is coupling these two intermediates under suitable conditions, such as using a coupling agent like EDCI or DCC in a solvent like DMF or DMSO, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced using batch or continuous flow methods, depending on the scale. Process optimization focuses on yield improvement, waste reduction, and cost-efficiency. The use of catalysts, reaction optimization, and automation are key factors in industrial synthesis.
化学反応の分析
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions typically at the sulfur or nitrogen atoms.
Reduction: : Reduction reactions may target the quinoline moiety, converting it to a dihydroquinoline derivative.
Substitution: : The compound is susceptible to nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions vary, with temperatures often ranging from -78°C for cryogenic reactions to 150°C for high-temperature processes.
Major Products
The major products depend on the type of reaction. For oxidation, sulfoxide or sulfone derivatives are common. Reduction usually yields dihydro derivatives, and substitution reactions yield a variety of substituted thiadiazole products.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity or modulate receptor function, affecting various biochemical pathways. Its effects are mediated through interactions with active sites or allosteric sites on these targets.
類似化合物との比較
Compared to similar compounds like 1,2,3-thiadiazoles and tetrahydroquinoline derivatives, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combined functional groups. This combination imparts distinct chemical reactivity and biological activity. Similar compounds include:
1,2,3-Thiadiazole-5-carboxamide derivatives
Tetrahydroquinoline derivatives
特性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-5-13-15(24-19-18-13)16(21)17-12-8-7-11-6-4-9-20(14(11)10-12)25(2,22)23/h7-8,10H,3-6,9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZVLHKOGVTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)
![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2360942.png)

![2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid](/img/structure/B2360948.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2360951.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)
